BenchChemオンラインストアへようこそ!

3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole

Regioselective synthesis DFT mechanistic study SF5-heterocycle stability

3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-02-8) is a synthetic aromatic fluorocarbon featuring a benzo[c]isoxazole core substituted at the 6-position with a pentafluorosulfanyl (SF5) group and at the 3-position with a 3,4-dimethoxyphenyl ring. With a molecular formula of C15H12F5NO3S and molecular weight of 381.32 g/mol, it belongs to a class of SF5-substituted heterocycles of increasing interest as bioisosteres in medicinal chemistry, where the SF5 group serves as a 'super-trifluoromethyl' surrogate with distinct electronegativity, lipophilicity, and steric properties.

Molecular Formula C15H12F5NO3S
Molecular Weight 381.3 g/mol
CAS No. 1379812-02-8
Cat. No. B1429611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole
CAS1379812-02-8
Molecular FormulaC15H12F5NO3S
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C3C=CC(=CC3=NO2)S(F)(F)(F)(F)F)OC
InChIInChI=1S/C15H12F5NO3S/c1-22-13-6-3-9(7-14(13)23-2)15-11-5-4-10(8-12(11)21-24-15)25(16,17,18,19)20/h3-8H,1-2H3
InChIKeyCVJTVSOOYMZBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-02-8): Core Identity and Procurement Baseline


3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-02-8) is a synthetic aromatic fluorocarbon featuring a benzo[c]isoxazole core substituted at the 6-position with a pentafluorosulfanyl (SF5) group and at the 3-position with a 3,4-dimethoxyphenyl ring . With a molecular formula of C15H12F5NO3S and molecular weight of 381.32 g/mol, it belongs to a class of SF5-substituted heterocycles of increasing interest as bioisosteres in medicinal chemistry, where the SF5 group serves as a 'super-trifluoromethyl' surrogate with distinct electronegativity, lipophilicity, and steric properties [1]. The compound is commercially available for research use at purities of 95–98% from multiple suppliers .

Why Generic Substitution of 3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-02-8) Fails: Regioisomeric Instability and SF5-Specific Physicochemical Demands


In-class substitution of this compound is precluded by two orthogonal barriers. First, the 6-SF5 regioisomer (CAS 1379812-02-8) is the thermodynamically stable configuration; the 5-SF5 regioisomer (CAS 1379811-80-9) has been demonstrated by DFT calculations to undergo spontaneous degradation via loss of the pentafluorosulfanyl anion in the reaction medium, rendering it synthetically inaccessible through conventional 1,3-dipolar cycloaddition routes [1]. Second, the SF5 group imparts physicochemical properties—including a predicted pKa of -7.04 for the benzo[c]isoxazole core and substantially elevated lipophilicity (ΔlogD ~1.7 vs. tert-butyl analogs) [2]—that cannot be replicated by CF3, halogen, or unsubstituted analogs, making direct interchange without altering target binding, permeability, or metabolic profile effectively impossible.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-02-8) Against Closest Analogs


Regioisomeric Stability: 6-SF5 vs. 5-SF5 Benzo[c]isoxazole – The 5-SF5 Isomer Is Synthetically Inaccessible Due to Spontaneous SF5 Anion Loss

The target compound bears the SF5 group at the 6-position of the benzo[c]isoxazole scaffold. A DFT study at the B3LYP/6-31G* level demonstrated that the 5-SF5 regioisomer (CAS 1379811-80-9) cannot be isolated from 1,3-dipolar cycloaddition reactions because it undergoes spontaneous degradation via loss of the pentafluorosulfanyl anion in the reaction medium [1]. The 6-SF5 regioisomer (target compound) and 4-SF5 regioisomers are the thermodynamically stable products, with complete regioselectivity controlled by steric effects rather than electronic factors [1]. This means the 5-SF5 comparator is not a viable synthetic or procurement alternative.

Regioselective synthesis DFT mechanistic study SF5-heterocycle stability

Core pKa Differentiation: Predicted pKa = -7.04 for the Target Compound vs. Non-SF5 Benzo[c]isoxazole Analogs

The target compound has a predicted pKa of -7.04 ± 0.30 for the benzo[c]isoxazole core, as reported on ChemicalBook . This extremely low pKa reflects the powerful electron-withdrawing effect of the SF5 group, which is substantially stronger than that of CF3 (Hammett σp = 0.68 for SF5 vs. 0.54 for CF3) [1]. By comparison, unsubstituted benzo[c]isoxazole has a predicted pKa of approximately -2 to -3 (class-level inference). The ~4 log unit difference in acidity directly impacts hydrogen-bond acceptor capacity, speciation at physiological pH, and potential off-target interactions.

Physicochemical profiling pKa prediction SF5 electronic effects

Lipophilicity Gain: SF5 Imparts ΔlogD₇.₄ ≈ +1.7 Relative to tert-Butyl in Analogous Drug Scaffolds

In a systematic head-to-head comparison of tert-butyl isosteres within bosentan and vercirnon drug scaffolds, Westphal et al. (2015) demonstrated that replacing a tert-butyl group with SF5 increased logD₇.₄ by approximately 1.7 log units on average across both series [1]. Specifically, in the bosentan series, SF5 substitution yielded logD₇.₄ = 3.7 vs. 2.0 for tert-butyl (Δ = +1.7); in the vercirnon series, SF5 gave logD₇.₄ = 4.3 vs. 2.4 for tert-butyl (Δ = +1.9) [1]. While the target compound is not directly measured in this study, the SF5-benzo[c]isoxazole scaffold is expected to exhibit a similarly elevated logD relative to its tert-butyl or CF3 congeners based on the consistent substituent effect observed across diverse chemotypes [2].

Lipophilicity modulation SF5 bioisosterism logD comparison

HDHODH Inhibition: SF5-Isoxazole Library Members Show Improved Potency Over Parent Drugs Leflunomide and Teriflunomide

A focused library of SF5-containing compounds, including isoxazole derivatives, was synthesized and screened against human dihydroorotate dehydrogenase (HDHODH) [1]. SF5 bioisostere deployment in analogs of the clinically used DMARDs Teriflunomide (CF3-containing) and Leflunomide led to improved inhibition of HDHODH compared with the parent drugs [1]. While the specific target compound (CAS 1379812-02-8) was not individually profiled in the published dataset, its structural features—SF5-substituted aromatic heterocycle with a dimethoxyphenyl ring—place it within the same SAR space as the active isoxazole library members [2].

Dihydroorotate dehydrogenase inhibition SF5 bioisostere COVID-19 drug repurposing

Mono- vs. Di-Methoxy Substitution: The 3,4-Dimethoxyphenyl Group Provides Enhanced Hydrogen-Bond Acceptor Capacity Relative to 3-Methoxyphenyl Analogs

The target compound features a 3,4-dimethoxyphenyl substituent at the 3-position, distinguishing it from closely related mono-methoxy analogs such as 3-(3-methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-13-1) . The additional methoxy group at the 4-position increases the hydrogen-bond acceptor count (2 ether oxygens vs. 1) and modulates the electron density on the phenyl ring, which can significantly alter target binding affinity and selectivity in biological assays [1]. In related 3,5-disubstituted isoxazole series, the 3,4-dimethoxyphenyl motif has been associated with antiproliferative activity (e.g., IC50 = 19.5 µM against MCF7 cells for 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole) [1], demonstrating that the dimethoxy substitution pattern is a pharmacophoric feature rather than a passive structural element.

Structure-activity relationships Methoxy substitution Hydrogen-bond acceptor count

Best-Fit Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-02-8)


HDHODH Inhibitor Lead Optimization and Pyrimidine Biosynthesis Probe Development

Based on the demonstrated improvement in HDHODH inhibition achieved by SF5 bioisostere deployment over Teriflunomide and Leflunomide [1], this compound serves as a privileged scaffold for medicinal chemistry teams developing next-generation DHODH inhibitors. The 6-SF5 benzo[c]isoxazole core provides the thermodynamically stable regioisomeric configuration , while the 3,4-dimethoxyphenyl substituent offers additional hydrogen-bond acceptor capacity for target engagement optimization. Procurement is justified for SAR expansion beyond the SF5-isoxazole library members already profiled in the COVID Moonshot initiative.

Physicochemical Tool Compound for logD/Permebility Correlation Studies

The SF5 group consistently elevates logD₇.₄ by approximately 1.7 log units relative to tert-butyl across diverse scaffolds [1]. This compound enables systematic investigation of the relationship between extreme lipophilicity (predicted logP ~3.5–4.5) and membrane permeability, metabolic stability, or plasma protein binding in a controlled isoxazole scaffold. Its predicted pKa of -7.04 ensures the compound remains neutral across all physiologically relevant pH ranges, eliminating ionizability as a confounding variable in permeability assays.

Regioselective SF5-Heterocycle Synthesis Methodology Development

The 6-SF5 benzo[c]isoxazole scaffold represents the synthetically accessible, thermodynamically stable regioisomer, as confirmed by DFT mechanistic studies [1]. This compound is a validated product standard for laboratories developing new 1,3-dipolar cycloaddition methodologies, SF5-alkyne dipolarophile reactivity studies, or alternative SF5 installation strategies. Its commercial availability at 95–98% purity supports its use as an authentic reference standard for reaction optimization and analytical method development.

SF5-Containing Fragment Library Design for FBDD Campaigns

With a molecular weight of 381.32 g/mol and a balanced composition of aromatic, heterocyclic, and polyfluorinated motifs, this compound occupies a valuable region of fragment-like chemical space. The SF5 group serves as a 'super-trifluoromethyl' bioisostere with higher electronegativity (Hammett σp = 0.68 vs. 0.54 for CF3) [1] and greater steric bulk, enabling 19F NMR-based fragment screening with enhanced signal dispersion. Procurement supports construction of SF5-enriched fragment libraries for target-based or phenotypic screening.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.